molecular formula C9H7N3O2S B8432752 4-methyl-2-(2-thiazolyl)-5-Pyrimidinecarboxylic acid CAS No. 1068975-61-0

4-methyl-2-(2-thiazolyl)-5-Pyrimidinecarboxylic acid

Cat. No. B8432752
CAS RN: 1068975-61-0
M. Wt: 221.24 g/mol
InChI Key: MZZIULBJSKTXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(2-thiazolyl)-5-Pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(2-thiazolyl)-5-Pyrimidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(2-thiazolyl)-5-Pyrimidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1068975-61-0

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

4-methyl-2-(1,3-thiazol-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-6(9(13)14)4-11-7(12-5)8-10-2-3-15-8/h2-4H,1H3,(H,13,14)

InChI Key

MZZIULBJSKTXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-cyanothiazole (1.55 g, 14.2 mmol) in MeOH (12 mL) is treated with N-acetylcysteine (234 mg, 1.42 mmol), ammonium acetate (1.5 g, 18.5 mmol) and heated in a microwave at 120° C. for 15 min. The mixture is then treated with 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (3.2 g, 17.0 mmol) and KOt-Bu (2.2 g, 20 mmol), and heated in a microwave at 120° C. for an additional 15 min. The mixture is then treated with a solution of KOH (1.2 g, 20 mmol) in H2O (5 mL) and heated at reflux for 1 h. The mixture is neutralized with concentrated aqueous HCl. The precipitate is collected by filtration and dried to afford 4-methyl-2-thiazol-2-yl-pyrimidine-5-carboxylic acid (1.95 g, 62%). MS: 222 (M+H); 1H NMR (300 MHz, DMSO-d6): δ 13.77 (s. OH, 1H), 9.18 (s, 1H), 8.13 (d, 1H), 8.07 (d, 1H), 2.81 (s, 3H).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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